5-((4-Bromo-1H-pyrazol-1-yl)methyl)-2-fluoropyridine
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Overview
Description
5-((4-Bromo-1H-pyrazol-1-yl)methyl)-2-fluoropyridine is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and fluorine atoms in its structure can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromo-1H-pyrazol-1-yl)methyl)-2-fluoropyridine typically involves the reaction of 4-bromo-1H-pyrazole with a suitable pyridine derivative. One common method includes the use of a base to deprotonate the pyrazole, followed by nucleophilic substitution on the pyridine ring. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-((4-Bromo-1H-pyrazol-1-yl)methyl)-2-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-((4-Bromo-1H-pyrazol-1-yl)methyl)-2-fluoropyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules, providing insights into their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-((4-Bromo-1H-pyrazol-1-yl)methyl)-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 5-((4-Bromo-1H-pyrazol-1-yl)methyl)-2-fluoropyridine, used in various pharmaceutical applications.
4-Bromo-1-methyl-1H-pyrazole:
Uniqueness
This compound is unique due to the combination of pyrazole and pyridine rings, along with the presence of both bromine and fluorine atoms. This unique structure can impart specific reactivity and binding properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-2-fluoropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN3/c10-8-4-13-14(6-8)5-7-1-2-9(11)12-3-7/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMZGOVVCNVPDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=C(C=N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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